molecular formula C10H18O5 B14014043 (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

Cat. No.: B14014043
M. Wt: 218.25 g/mol
InChI Key: PABCUMGCFYSYDB-ZETCQYMHSA-N
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Description

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a chiral compound with significant importance in organic chemistry. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate typically involves the esterification of 5-methyl 2-hydroxypentanedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may undergo enzymatic hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Biological Activity

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of α-hydroxy acid, characterized by its unique tert-butyl and hydroxyl functional groups. Its chemical structure can be represented as follows:

C11H20O5\text{C}_{11}\text{H}_{20}\text{O}_5

The compound's properties allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Research indicates that compounds similar to this compound may influence metabolic pathways through interactions with key enzymes. Notably, it has been shown to inhibit isocitrate dehydrogenase (IDH) mutations, which are prevalent in certain cancers. The accumulation of α-hydroxyglutarate (2-HG) due to IDH mutations can lead to altered cellular metabolism and epigenetic changes that promote tumorigenesis .

Inhibition of Histone Demethylases

One significant mechanism involves the inhibition of histone demethylases by α-hydroxyglutarate, which occupies the active site of these enzymes, thereby affecting gene expression and cellular differentiation . This inhibition can lead to increased levels of HIF-1α, a transcription factor associated with tumor growth and angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that treatment with α-hydroxyglutarate derivatives, including this compound, can significantly alter cellular responses. For example:

  • Cell Lines : U-87MG glioma cells treated with α-hydroxyglutarate showed increased HIF-1α expression and decreased production of endostatin, indicating a shift towards a more aggressive tumor phenotype .
  • Metabolic Effects : Similar compounds have been shown to affect mitochondrial function and energy metabolism in cancer cells, potentially leading to enhanced survival and proliferation under hypoxic conditions .

Animal Studies

Animal models have provided insights into the systemic effects of this compound. For instance:

  • Tumor Models : In models of glioma, administration of α-hydroxyglutarate resulted in altered tumor growth dynamics, supporting the hypothesis that metabolic modulation can influence cancer progression .
  • Toxicology Assessments : Toxicological reviews have indicated that while certain derivatives exhibit beneficial effects on metabolism, they may also pose risks at high concentrations, necessitating careful dosage considerations in therapeutic applications .

Data Summary

Study TypeFindingsReference
In VitroIncreased HIF-1α levels in U-87MG cells following treatment with α-hydroxyglutarate derivatives
In VivoAltered tumor growth dynamics in glioma models treated with α-hydroxyglutarate
ToxicologyRisk assessments indicate potential toxicity at elevated concentrations

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-hydroxypentanedioate

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7,11H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

PABCUMGCFYSYDB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)O

Origin of Product

United States

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